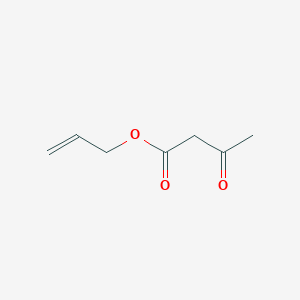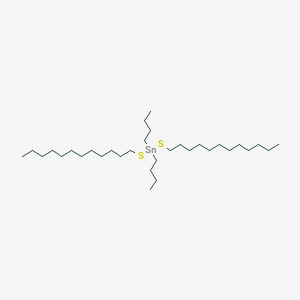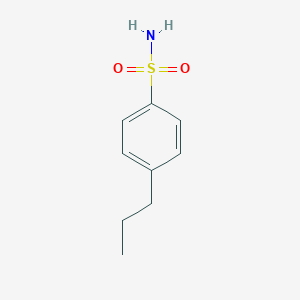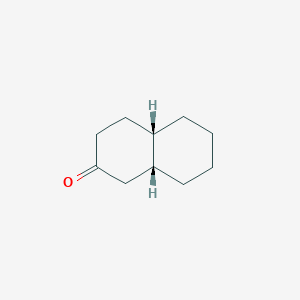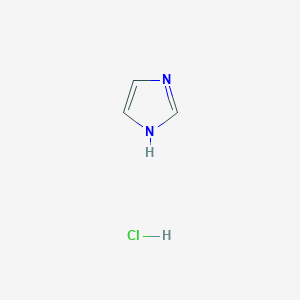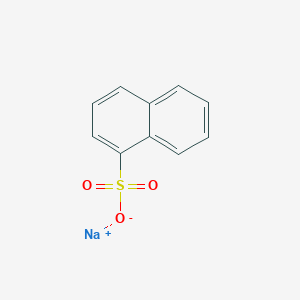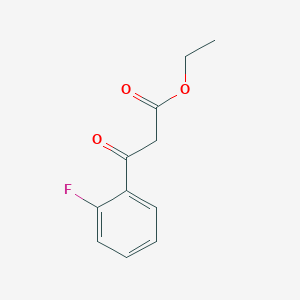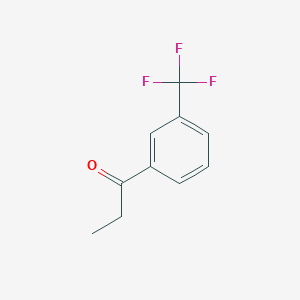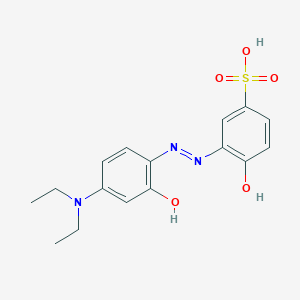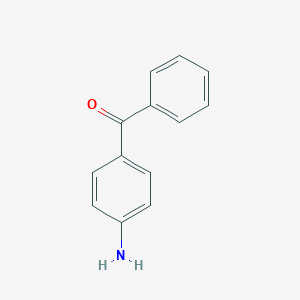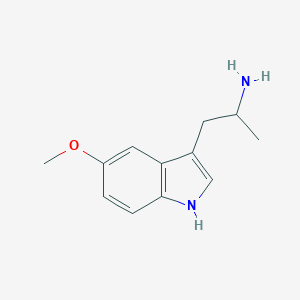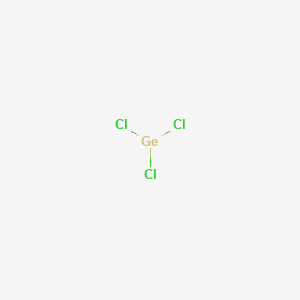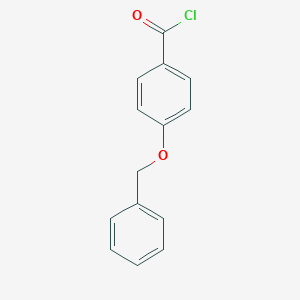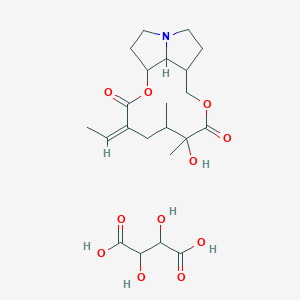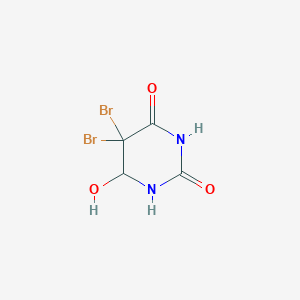
2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as Bromopyruvic acid (BrPA) and has been used in various studies due to its unique properties. BrPA is a small molecule inhibitor that has been found to have anti-cancer properties and has been studied for its potential use in cancer treatment.
作用机制
2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- inhibits the activity of glycolytic enzymes, specifically pyruvate kinase M2 (PKM2). PKM2 is an essential enzyme for the survival of cancer cells, as it is involved in the production of ATP, which is required for cellular metabolism. By inhibiting the activity of PKM2, 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- disrupts the energy metabolism of cancer cells, leading to their death.
生化和生理效应
2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process. It also inhibits the growth and proliferation of cancer cells, leading to their death. 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- has been found to have minimal toxicity to normal cells, making it a potential candidate for cancer treatment.
实验室实验的优点和局限性
One of the advantages of using 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- in lab experiments is its effectiveness against various types of cancer cells. It has also been found to have minimal toxicity to normal cells, making it a potential candidate for cancer treatment. However, one of the limitations of using 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy-. One area of research is the development of more effective synthesis methods for 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy-. Another area of research is the optimization of the dosage and administration of 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- for cancer treatment. Additionally, further studies are needed to investigate the potential use of 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, more research is needed to investigate the potential use of 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- in other diseases, such as metabolic disorders and neurodegenerative diseases.
Conclusion:
In conclusion, 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- is a chemical compound that has gained significant attention in scientific research due to its anti-cancer properties. It inhibits the activity of glycolytic enzymes, leading to the disruption of the energy metabolism of cancer cells. 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- has been found to be effective against various types of cancer cells and has minimal toxicity to normal cells, making it a potential candidate for cancer treatment. However, further research is needed to optimize its use and investigate its potential use in other diseases.
合成方法
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- can be achieved through various methods. One of the most common methods is the reaction of bromoacetic acid with dihydroxyfumaric acid. This reaction results in the formation of 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- as a white crystalline solid. Another method involves the reaction of bromoacetic acid with malic acid, which also results in the formation of 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy-.
科学研究应用
2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- has been studied extensively for its potential use in cancer treatment. It has been found to inhibit the activity of glycolytic enzymes, which are essential for the survival of cancer cells. This inhibition results in the disruption of the energy metabolism of cancer cells, leading to their death. 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- has been found to be effective against various types of cancer cells, including breast, lung, prostate, and colon cancer cells.
属性
CAS 编号 |
1124-83-0 |
|---|---|
产品名称 |
2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- |
分子式 |
C4H4Br2N2O3 |
分子量 |
287.89 g/mol |
IUPAC 名称 |
5,5-dibromo-6-hydroxy-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C4H4Br2N2O3/c5-4(6)1(9)7-3(11)8-2(4)10/h1,9H,(H2,7,8,10,11) |
InChI 键 |
ZHHUJOWSBCCAPG-UHFFFAOYSA-N |
SMILES |
C1(C(C(=O)NC(=O)N1)(Br)Br)O |
规范 SMILES |
C1(C(C(=O)NC(=O)N1)(Br)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



